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Compound Name: [D-P-CL-Phe6,leul7]-vip tfa

Cat. No.: B15606010

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the
secretin/glucagon superfamily.[1] It is widely distributed throughout the central and peripheral
nervous systems and is involved in a vast array of biological functions.[2] VIP's physiological
effects are diverse, including vasodilation, regulation of gastrointestinal motility and secretion,
hormone secretion, and modulation of the immune system.[1][2][3] These actions are mediated
by its interaction with specific G protein-coupled receptors (GPCRS).

There are two primary high-affinity receptors for VIP, designated VPAC1 and VPAC2.[1][4] Both
receptors bind VIP and the structurally related Pituitary Adenylate Cyclase-Activating Peptide
(PACAP) with similar high affinity.[5] A third receptor, the PAC1 receptor, binds PACAP with
much higher affinity than VIP.[5]

o VPAC1 Receptors are found in various tissues including the intestine, liver, lungs, brain, and
on T lymphocytes.[5][6] They are frequently overexpressed in many types of cancer.[7][8]

o VPAC2 Receptors are predominantly located in smooth muscle tissues, the hippocampus,
and the spinal cord.[5]

The development of antagonists that can selectively block these receptors has provided crucial
tools for elucidating the physiological roles of VIP and has opened new avenues for therapeutic
intervention in various diseases.

The VIP Signaling Pathway
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VIP receptors are class Il G protein-coupled receptors.[1] The canonical signaling pathway
initiated upon VIP binding primarily involves the activation of adenylyl cyclase through a
stimulatory G protein (Gs).[1][9] This leads to a cascade of intracellular events:

Receptor Activation: VIP binds to the extracellular domain of a VPAC receptor.

G Protein Coupling: The activated receptor couples with the Gs alpha subunit, causing it to
release GDP and bind GTP.

» Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the membrane-
bound enzyme adenylyl cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine
monophosphate (CAMP).[10]

e PKA Activation: The increase in intracellular cAMP concentration activates Protein Kinase A
(PKA).[1]

o Downstream Phosphorylation: PKA phosphorylates various downstream targets, including
transcription factors like the cAMP response element-binding protein (CREB), leading to
changes in gene expression and cellular function.[1][11][12]

In addition to the primary Gs/cCAMP pathway, VIP receptor activation can also modulate other
signaling cascades, including the phospholipase C (PLC)/Ca2*, ERK, and Akt pathways,
depending on the cell type and context.[5][13] VIP antagonists function by binding to VPAC
receptors, thereby preventing VIP from initiating this signaling cascade.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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